molecular formula C10H10N4OS B11352648 4-methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11352648
M. Wt: 234.28 g/mol
InChI Key: DANFHTSLRYIVEX-UHFFFAOYSA-N
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Description

4-methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-methylpyridine with a thiadiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific thiadiazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities .

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

4-methyl-N-(6-methylpyridin-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C10H10N4OS/c1-6-4-3-5-8(11-6)12-10(15)9-7(2)13-14-16-9/h3-5H,1-2H3,(H,11,12,15)

InChI Key

DANFHTSLRYIVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C

Origin of Product

United States

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